molecular formula C11H21N3O2 B13222238 5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid

5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid

Katalognummer: B13222238
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: SCYAKVJHMUWWAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methylpiperazine group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a catalyst such as molybdenum disulfide.

    Introduction of the Methylpiperazine Group: The methylpiperazine group can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with 1-methylpiperazine under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted piperidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Methylpiperazine: A piperazine derivative with a methyl group.

    Piperidine-3-carboxylic acid: A piperidine derivative with a carboxylic acid group.

Uniqueness

5-(4-Methylpiperazin-1-yl)piperidine-3-carboxylic acid is unique due to the combination of the piperidine ring, methylpiperazine group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C11H21N3O2

Molekulargewicht

227.30 g/mol

IUPAC-Name

5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C11H21N3O2/c1-13-2-4-14(5-3-13)10-6-9(11(15)16)7-12-8-10/h9-10,12H,2-8H2,1H3,(H,15,16)

InChI-Schlüssel

SCYAKVJHMUWWAA-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2CC(CNC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.